molecular formula C12H12F3NO4S B12586837 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene CAS No. 648957-25-9

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene

Cat. No.: B12586837
CAS No.: 648957-25-9
M. Wt: 323.29 g/mol
InChI Key: MUNSCBDOWWHOEU-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene is a complex organic compound characterized by its unique structural features This compound contains methoxy groups, a nitroethenyl group, and a trifluoroethylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of a dimethoxybenzene derivative followed by the introduction of the nitroethenyl group through a condensation reaction. The trifluoroethylsulfanyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and trifluoroethylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy or trifluoroethylsulfanyl groups.

Scientific Research Applications

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, affecting cellular processes. The trifluoroethylsulfanyl group may enhance the compound’s stability and bioavailability. The overall effect is determined by the compound’s ability to modulate biochemical pathways and interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-(2-nitroethenyl)benzene: Lacks the trifluoroethylsulfanyl group, resulting in different chemical properties.

    1,4-Dimethoxy-2-(2-nitroethenyl)-5-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of a trifluoroethylsulfanyl group, affecting its reactivity and applications.

Uniqueness

1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to the presence of the trifluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced stability and reactivity are required.

Properties

CAS No.

648957-25-9

Molecular Formula

C12H12F3NO4S

Molecular Weight

323.29 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-nitroethenyl)-5-(2,2,2-trifluoroethylsulfanyl)benzene

InChI

InChI=1S/C12H12F3NO4S/c1-19-9-6-11(21-7-12(13,14)15)10(20-2)5-8(9)3-4-16(17)18/h3-6H,7H2,1-2H3

InChI Key

MUNSCBDOWWHOEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC(F)(F)F

Origin of Product

United States

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